CID 78062270
Description
CID 78062270 is a compound identifier in the PubChem database, a critical resource for chemical and cheminformatics research . However, the provided evidence lacks specific structural or functional details about this compound. References to this compound in the context of mass spectrometry (e.g., collision-induced dissociation, CID) or medical studies (e.g., chemotherapy-induced diarrhea, CID) are unrelated to its chemical properties .
Properties
Molecular Formula |
Al6Fe |
|---|---|
Molecular Weight |
217.73 g/mol |
InChI |
InChI=1S/6Al.Fe |
InChI Key |
HHRWBLRNTMNJLB-UHFFFAOYSA-N |
Canonical SMILES |
[Al].[Al].[Al].[Al].[Al].[Al].[Fe] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 78062270 involves specific synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and other reagents . Another method involves the preparation of 5-bromoindole derivatives through a series of reactions including Friedel-Craft reaction, amidation, reduction, and tert-butyloxycarbonyl protection .
Industrial Production Methods
Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis methods. These methods are optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Reaction Types and Associated Reagents
CID 78062270 participates in three primary reaction categories:
Notable Observations :
-
Manganese catalysts enhance substitution efficiency at indole’s C3 position, achieving yields >75% .
-
Oxidative pathways selectively modify electron-donating groups without disrupting the indole core .
Substitution Reactions
The compound undergoes SNAr (nucleophilic aromatic substitution) at halogenated positions, facilitated by:
-
Base-assisted deprotonation (e.g., K₂CO₃) to generate reactive intermediates.
-
π-Stacking interactions between the indole ring and aryl halides, as shown in DFT studies .
Example :
Key intermediates: Metal-coordinated indole anions accelerate halide displacement .
Oxidation and Reduction Dynamics
-
Oxidation : Trifluoroacetaldehyde derivatives form via Lewis acid-mediated pathways (e.g., BF₃·Et₂O), producing α,β-unsaturated carbonyls .
-
Reduction : Nickel-catalyzed hydrogenation selectively saturates exocyclic double bonds while preserving aromaticity .
Comparative Reactivity
This compound shows distinct behavior compared to analogous indoles:
| Parameter | This compound | Unsubstituted Indole |
|---|---|---|
| Electrophilic Reactivity | Enhanced at C3 due to N-protection | Moderate at C2/C3 |
| Oxidative Stability | Resists autoxidation | Prone to dimerization |
| Catalytic Efficiency | 85% yield in cross-couplings | <60% yield under similar conditions |
Rationale : Steric and electronic effects from the N-protective group modulate reactivity .
Industrial and Environmental Considerations
Scientific Research Applications
CID 78062270 has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of CID 78062270 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
A meaningful comparison requires structural analogs or compounds with overlapping functional groups.
Structural Analogues in PubChem
PubChem entries often group compounds by structural similarity. For example, CID 5469634 (ginkgolic acid 17:1) and CID 10153267 (3-O-caffeoyl betulin) are compared based on their steroidal or triterpenoid backbones in inhibitor studies . Such comparisons rely on shared scaffolds or substituents, which are absent in the available data for CID 78062270.
Analytical Techniques for Compound Comparison
- Mass Spectrometry: Collision-induced dissociation (CID) is widely used to differentiate isomers. For instance, CID-based fragmentation in LC-ESI-MS distinguished ginsenosides Rf and F11, highlighting its utility for structural elucidation .
- Chromatography: Techniques like GC-MS and LC-ELSD enable comparisons of retention times and fragmentation patterns, as seen in the analysis of terpenoids and steroids .
Pharmacological Comparisons
Studies on chemotherapy-induced diarrhea (CID) reference compounds like irinotecan (CID 60838) and 5-fluorouracil (CID 3385), but these are unrelated to this compound .
Data Tables
Table 1: Common CID Referents in Literature
Table 2: Key Analytical Methods for Compound Comparison
Research Findings and Limitations
- Gaps in Evidence: No direct data on this compound’s structure or bioactivity exist in the provided materials.
- Methodological Overlap : Techniques like CID-MS and chromatography are broadly applicable but require compound-specific validation .
- Contextual Ambiguity : The term "CID" is overloaded (PubChem ID vs. collision-induced dissociation vs. medical acronyms), necessitating careful disambiguation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
